molecular formula C14H19BO4 B1273630 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 517874-21-4

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1273630
CAS RN: 517874-21-4
M. Wt: 262.11 g/mol
InChI Key: WIIBAHCYWOUFRM-UHFFFAOYSA-N
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Description

The compound of interest, 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a derivative of 2,3-dihydrobenzo[b][1,4]dioxin, which is a structural motif found in various bioactive molecules. This particular structure is significant in medicinal chemistry due to its presence in compounds with diverse biological activities.

Synthesis Analysis

The synthesis of 2,3-dihydrobenzo[b][1,4]dioxin derivatives has been explored in the literature. For instance, a new synthesis route for 2,3-dihydrobenzo[1,4]dioxine derivatives was reported through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols . This method provides access to a variety of substituted dihydrobenzodioxines under catalytic conditions, which could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related 2,3-dihydrobenzo[b][1,4]dioxin derivatives has been elucidated using X-ray diffraction analysis, confirming the configuration around the double bond of the major stereoisomers . This structural information is crucial for understanding the 3D conformation of such compounds, which is directly related to their biological activity.

Chemical Reactions Analysis

The reactivity of 2,3-dihydrobenzo[b][1,4]dioxin derivatives can be inferred from studies on similar compounds. For example, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine involved a condensation reaction, which suggests that the dihydrobenzodioxin moiety can participate in further chemical transformations . This could be relevant for the functionalization of the compound of interest.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds have been studied. For instance, the introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure has been shown to enhance the bioactivity of certain compounds by reinforcing their interaction with biological receptors . This suggests that the compound of interest may also exhibit favorable interactions due to its dihydrobenzodioxin core.

Scientific Research Applications

  • B-Raf Inhibitory and Anti-Proliferation Activities : A study by Yang et al. (2012) synthesized novel derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin structure, which exhibited potent biological activity against B-Raf(V600E) and a human melanoma cell line. This highlights the compound's potential in cancer research and therapy (Yang et al., 2012).

  • Synthesis and Crystal Structure Studies : Wu et al. (2021) synthesized compounds with the 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure and characterized them through spectroscopy and X-ray diffraction. This research contributes to the understanding of the compound's molecular structure and properties (Wu et al., 2021).

  • Organic Light-Emitting Devices : Jayabharathi et al. (2018) focused on using phenanthroimidazole-functionalized molecules, including ones with the 2,3-dihydrobenzo[b][1,4]dioxin structure, for blue-emissive non-doped organic light-emitting devices. This demonstrates the compound's application in the field of material science, specifically in display technology (Jayabharathi et al., 2018).

  • Antibacterial and Antifungal Properties : Shinde et al. (2021) investigated the antimicrobial properties of tri-fluorinated chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one. Their study provides insights into the potential use of such compounds in addressing bacterial and fungal infections (Shinde et al., 2021).

  • Synthesis and Applications in Organic Chemistry : The synthesis of 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and its confirmation through spectroscopy and X-ray diffraction, as studied by Yang et al. (2021), showcases the compound's relevance in organic synthesis and its potential applications in various chemical processes (Yang et al., 2021).

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-12(9-10)17-8-7-16-11/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIBAHCYWOUFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375246
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

517874-21-4
Record name 2,3-Dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517874-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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